molecular formula C14H11FN4O2S B2979391 Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852375-15-6

Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No. B2979391
CAS RN: 852375-15-6
M. Wt: 318.33
InChI Key: VOZDSNFEOUFHIC-UHFFFAOYSA-N
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Description

“Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate” is a chemical compound with the molecular formula C15H13FN4O2S . It has an average mass of 332.353 Da and a monoisotopic mass of 332.074310 Da .

Scientific Research Applications

Antimicrobial Evaluation

Research into related compounds demonstrates significant antimicrobial activity. For example, a study on the synthesis and evaluation of thienopyrimidine derivatives highlighted pronounced antimicrobial properties in some of the synthesized derivatives (Bhuiyan et al., 2006). Another study focused on newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, which also exhibited antimicrobial and antioxidant activities (Flefel et al., 2018).

Anticancer and Antioxidant Properties

The anticancer and antioxidant potentials of triazolo-thiadiazoles were investigated, revealing dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, with findings suggesting apoptosis induction as a mechanism of action. These compounds also demonstrated significant antioxidant activity compared to standard references (Sunil et al., 2010).

Synthetic Utility in Heterocyclic Chemistry

The synthetic utility of related compounds extends to the preparation of various heterocyclic systems, showing considerable pharmaceutical importance. For instance, the synthesis and structure analysis of triazolopyridazine derivatives have been documented, emphasizing their relevance in medicinal chemistry (Sallam et al., 2021). Additionally, enaminones have been used as building blocks for synthesizing substituted pyrazoles with noted antitumor and antimicrobial activities (Riyadh, 2011).

properties

IUPAC Name

methyl 2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c1-21-13(20)8-22-12-6-5-11-16-17-14(19(11)18-12)9-3-2-4-10(15)7-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZDSNFEOUFHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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